molecular formula C11H12N2O B11903851 3-Methoxy-N-methylisoquinolin-5-amine

3-Methoxy-N-methylisoquinolin-5-amine

Cat. No.: B11903851
M. Wt: 188.23 g/mol
InChI Key: XOIBSGIQOHUVJB-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylisoquinolin-5-amine (CAS 1374652-01-3) is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound features an isoquinoline core structure, a privileged scaffold in medicinal chemistry known for its broad range of biological activities. Research into 1-aminoisoquinoline derivatives, such as this compound, is a significant area of interest due to their potential in developing therapies for various conditions. These include antimicrobial, anti-Alzheimer's disease, anti-HIV, antidepressant, and antihypertensive applications . The compound serves as a valuable building block in organic synthesis and drug discovery. Modern, metal-free synthetic methods allow for its preparation from readily available isoquinoline-N-oxides and amines, facilitating access for research and development purposes . This compound is intended for research use only and is not approved for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-methoxy-N-methylisoquinolin-5-amine

InChI

InChI=1S/C11H12N2O/c1-12-10-5-3-4-8-7-13-11(14-2)6-9(8)10/h3-7,12H,1-2H3

InChI Key

XOIBSGIQOHUVJB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=CN=C(C=C21)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Methoxy N Methylisoquinolin 5 Amine and Analogous Isoquinoline 5 Amines

Foundational Synthetic Routes for Isoquinoline (B145761) Scaffolds

The classical methods for isoquinoline synthesis, developed over a century ago, remain fundamental in organic synthesis. numberanalytics.com These reactions, typically involving intramolecular cyclization of a substituted β-phenylethylamine derivative, provide the basic framework for creating the bicyclic isoquinoline system.

Bischler-Napieralski Reaction and Its Modern Adaptations

The Bischler-Napieralski reaction, discovered in 1893, is a cornerstone of isoquinoline synthesis. wikipedia.orgjk-sci.com It involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction is typically promoted by dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.com

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The presence of electron-donating groups on the aromatic ring enhances the reaction's efficiency. jk-sci.comnrochemistry.com

Modern adaptations of the Bischler-Napieralski reaction focus on improving yields and expanding its scope. Microwave-assisted protocols have been shown to significantly reduce reaction times. organic-chemistry.orgorganic-chemistry.org Furthermore, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) has been reported as a mild and efficient method for promoting the cyclodehydration. nrochemistry.comorganic-chemistry.org For substrates prone to side reactions like the retro-Ritter reaction, using oxalyl chloride can form an N-acyliminium intermediate, preventing the undesired elimination. jk-sci.comorganic-chemistry.orgorganic-chemistry.org

Key Features of the Bischler-Napieralski Reaction:

Feature Description
Starting Material β-arylethylamide or β-arylethylcarbamate wikipedia.org
Key Transformation Intramolecular electrophilic aromatic substitution wikipedia.org
Product 3,4-Dihydroisoquinoline organic-chemistry.org

| Typical Reagents | POCl₃, P₂O₅, Tf₂O wikipedia.orgorganic-chemistry.orgnrochemistry.com |

Pictet-Spengler Reaction Mechanisms and Scope

The Pictet-Spengler reaction, first reported in 1911, is another powerful method for synthesizing tetrahydroisoquinolines. wikipedia.orgnumberanalytics.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgyoutube.com The driving force is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org

The reaction conditions are generally milder than the Bischler-Napieralski reaction, and it is widely used in the synthesis of natural products and alkaloids. wikipedia.orgresearchgate.net The scope of the Pictet-Spengler reaction is broad, accommodating a variety of aldehydes and ketones. acs.org While traditionally carried out with strong acids like hydrochloric acid, modern variations have shown that the reaction can proceed efficiently in aprotic media and sometimes even without an acid catalyst. wikipedia.org Phosphate buffers have also been employed to facilitate the reaction under milder, aqueous conditions. acs.org The Pictet-Gams reaction is a related method where a β-hydroxy-β-arylethylamide is used, leading directly to the isoquinoline through dehydration. wikipedia.orgyoutube.com

Pictet-Spengler Reaction Overview:

Aspect Details
Reactants β-arylethylamine and a carbonyl compound (aldehyde or ketone) wikipedia.orgyoutube.com
Intermediate Iminium ion wikipedia.org
Product Tetrahydroisoquinoline wikipedia.org

| Catalyst | Protic or Lewis acids wikipedia.orgyoutube.com |

Pomeranz-Fritsch Reaction and Its Modifications

The Pomeranz-Fritsch reaction, also first described in 1893, provides a direct route to isoquinolines. wikipedia.orgthermofisher.com The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal (B89532). wikipedia.orgthermofisher.comorganicreactions.org

A significant modification, known as the Schlittler-Müller modification, utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials. thermofisher.comacs.orgdrugfuture.com This variation often provides better yields for certain substrates. drugfuture.com Despite its utility in accessing isoquinolines with substitution patterns that are difficult to obtain through other methods, the Pomeranz-Fritsch reaction has been used less frequently than the Bischler-Napieralski and Pictet-Spengler reactions, often due to variable yields. organicreactions.orgacs.org Modern approaches have explored combining the Ugi multicomponent reaction with the Pomeranz-Fritsch cyclization to create diverse isoquinoline scaffolds. acs.orgnih.gov

Pomeranz-Fritsch Reaction at a Glance:

Reaction Type Starting Materials Key Feature
Classical Benzaldehyde and 2,2-dialkoxyethylamine wikipedia.org Direct synthesis of isoquinolines wikipedia.org

| Schlittler-Müller | Substituted benzylamine and glyoxal hemiacetal thermofisher.comdrugfuture.com | Can provide improved yields drugfuture.com |

Limitations of Traditional Isoquinoline Syntheses

While foundational, traditional methods for isoquinoline synthesis have several limitations. The Bischler-Napieralski reaction often requires harsh conditions and the use of strong acids, which may not be compatible with sensitive functional groups. numberanalytics.comnrochemistry.com The Pomeranz-Fritsch reaction can suffer from low to moderate yields and may not be suitable for all substitution patterns. acs.org The Pictet-Spengler reaction, while generally milder, primarily yields tetrahydroisoquinolines, which then require an additional oxidation step to form the aromatic isoquinoline. organic-chemistry.orgorganic-chemistry.org Furthermore, achieving specific regioselectivity in substituted systems can be challenging with these classical methods. numberanalytics.com

Transition Metal-Catalyzed Approaches to Isoquinoline Formation

To overcome the limitations of classical methods, transition metal-catalyzed reactions have emerged as powerful tools for isoquinoline synthesis. acs.orgresearchgate.net These modern techniques often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysis has been extensively explored for the construction of the isoquinoline core. These methods provide versatile and efficient routes to a wide range of substituted isoquinolines. acs.orgnih.gov

One notable approach involves the palladium-catalyzed α-arylation of ketones. nih.gov This strategy allows for the convergent synthesis of polysubstituted isoquinolines from readily available precursors in excellent yields. nih.gov The reaction demonstrates broad functional group tolerance, accommodating both electron-rich and electron-poor moieties. nih.gov

Another powerful palladium-catalyzed method is the Larock isoquinoline synthesis, which involves the cyclization of N-tert-butyl-o-(1-alkynyl)benzaldimines. acs.org This reaction has been developed into an asymmetric process, enabling the synthesis of axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org

More recently, a one-pot, two-step method has been developed for the synthesis of 3-methylisoquinolines from benzylamines and allyl acetate. acs.org This palladium(II)-catalyzed tandem C-H allylation and intermolecular amination, followed by aromatization, provides a direct route to these derivatives in moderate to good yields. acs.org Palladium-catalyzed C-H activation/annulation reactions have also been successfully employed for the synthesis of isoquinolinones, which can be precursors to isoquinolines. mdpi.com

Examples of Palladium-Catalyzed Isoquinoline Synthesis:

Method Key Features
α-Arylation of Ketones Convergent, high yields, broad functional group tolerance nih.gov
Larock Synthesis Access to 3,4-disubstituted isoquinolines, potential for asymmetry acs.org
Tandem C-H Allylation One-pot synthesis of 3-methylisoquinolines from benzylamines acs.org

| C-H Activation/Annulation | Synthesis of isoquinolinones as precursors mdpi.com |

α-Arylation of Ketones for Isoquinoline Synthesis

A robust strategy for forming the isoquinoline core involves the palladium-catalyzed α-arylation of ketones. nih.govnih.gov This methodology allows for the convergent synthesis of polysubstituted isoquinolines from readily available starting materials. nih.govox.ac.uk The general approach involves the coupling of a suitably substituted aryl bromide with a ketone, followed by cyclization and aromatization to furnish the isoquinoline ring system. nih.govacs.org

For the synthesis of a precursor to 3-Methoxy-N-methylisoquinolin-5-amine, a potential route would involve the α-arylation of a ketone like methoxyacetone (B41198) with a 2-bromo-4-methylaminobenzaldehyde derivative. The subsequent cyclization of the resulting intermediate, followed by aromatization, would yield the desired isoquinoline skeleton. This method is advantageous due to its modularity, allowing for variations in both the ketone and the aryl bromide to generate a library of analogs. nih.govresearchgate.net Research has demonstrated that this approach is tolerant of various functional groups and can be used to synthesize isoquinolines with substitution at multiple positions. nih.gov A one-pot, three-step procedure combining a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride can produce substituted isoquinolines in high yields. nih.gov

Catalyst SystemKey ReactantsProduct TypeOverall YieldReference
(DtBPF)PdCl₂ / t-BuONaAryl bromide, Methyl ketonePolysubstituted isoquinolinesUp to 80% nih.gov
PdCl₂(Amphos)₂Aryl bromide, KetoneSubstituted isoquinolines69-96% (arylation) nih.gov
(DtBPF)PdCl₂Aryl bromide, tert-Butyl cyanoacetate3-Amino-4-alkylisoquinolinesHigh nih.govacs.org

This table summarizes palladium-catalyzed α-arylation reactions for isoquinoline synthesis.

Asymmetric Larock Isoquinoline Synthesis for Chiral Scaffolds

The Larock isoquinoline synthesis is a powerful method for constructing 3,4-disubstituted isoquinolines. acs.orgnih.gov Recently, an asymmetric variant of this reaction has been developed, enabling access to axially chiral isoquinolines, which are valuable as ligands in asymmetric catalysis. acs.orgnih.gov This method employs a palladium catalyst with a chiral phosphine (B1218219) ligand, such as Walphos, to achieve high enantioselectivity. acs.org

While the direct synthesis of the achiral this compound does not require an asymmetric approach, this methodology is highly relevant for the synthesis of chiral analogs. For instance, introducing a chiral center at a position adjacent to the isoquinoline core could be achieved by modifying the starting materials. Although the Larock synthesis has traditionally been conducted under harsh conditions, recent advancements have enabled this transformation to proceed with excellent enantioselectivities. acs.org

Catalyst SystemProduct TypeEnantiomeric Ratio (er)YieldReference
Pd(OAc)₂ / Walphos SL-W002-1Axially chiral 3,4-disubstituted isoquinolinesUp to 97.5:2.5Up to 98% acs.org

This table highlights the key features of the asymmetric Larock isoquinoline synthesis.

Rhodium(III)-Catalyzed Cyclization Cascades of Arylimidates and Diazo Compounds

Rhodium(III)-catalyzed C-H activation and annulation reactions have become a prominent strategy for synthesizing isoquinoline derivatives. acs.orgrsc.org One such approach involves the reaction of arylimidates with diazo compounds. acs.orgresearchgate.net This method proceeds through an intermolecular C-C bond formation followed by an intramolecular C-N bond formation in a cascade fashion, providing direct access to isoquinolines without the need for an external oxidant. acs.orgresearchgate.net

This strategy could be adapted for the synthesis of this compound by using a suitably substituted arylimidate and a diazo compound that would introduce the methoxy (B1213986) group at the 3-position. The reaction is known to be a two-step process where the initial rhodium-catalyzed coupling and cyclization are rapid, followed by a slower dehydration step to yield the aromatic isoquinoline. acs.orgresearchgate.net This methodology has been shown to tolerate a variety of functional groups on the benzimidate. researchgate.net

CatalystReactantsKey FeaturesReference
CpRh(CH₃CN)₃₂Arylimidates, Diazo compoundsOxidant-free, direct access to isoquinolines and isoquinolin-3-ols researchgate.net
[CpRhCl₂]₂/NaOAcAryl ketone O-acyloximes, Internal alkynesRedox-neutral, N-O bond as internal oxidant acs.org
Rh(III) catalystOximes, Diazo compoundsMild conditions, releases N₂ and H₂O as byproducts sigmaaldrich.comsigmaaldrich.com

This table summarizes various Rhodium(III)-catalyzed approaches to isoquinoline synthesis.

Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused N-Heteroarenes

While the previous methods focus on constructing the isoquinoline core, ruthenium-catalyzed hydrogenation offers a way to selectively modify the carbocyclic ring of a pre-existing isoquinoline. nih.govacs.org This is particularly useful for creating partially saturated analogs, which can have distinct biological properties. thieme-connect.com Typically, hydrogenation of fused N-heteroarenes reduces the heteroaryl ring. nih.govacs.org However, specific ruthenium complexes with chiral diphosphine ligands, such as SKP, can selectively hydrogenate the carbocycle of isoquinolines to yield 5,6,7,8-tetrahydroisoquinolines with high chemoselectivity. nih.govacs.orgnih.gov

This methodology could be applied to this compound to generate its 5,6,7,8-tetrahydro derivative. Furthermore, this catalytic system is effective for the asymmetric hydrogenation of isoquinolines bearing an amino group, which could lead to chiral, partially saturated analogs of the target compound with good enantioselectivities. nih.govacs.orgnih.gov The proposed mechanism involves an inner-sphere hydrogenation process. nih.govacs.org

This table illustrates ruthenium-catalyzed selective hydrogenation of the isoquinoline carbocycle.

General Principles of Transition Metal Catalysis in Isoquinoline Synthesis

The synthesis of isoquinolines has been significantly advanced by the use of various transition metals, including palladium, rhodium, ruthenium, copper, and others. bohrium.comresearchgate.net These catalytic systems offer powerful and atom-economical routes to this important heterocyclic scaffold. researchgate.net A common strategy involves C-H activation, where a transition metal catalyst activates a C-H bond on an aromatic precursor, followed by annulation with a coupling partner, such as an alkyne or a diazo compound. researchgate.net

Palladium catalysis is widely used, particularly in cross-coupling reactions like the α-arylation of ketones discussed earlier. nih.gov Rhodium catalysts are highly effective in C-H activation/annulation cascades, offering access to a wide range of substituted isoquinolines. acs.orgrsc.org More recently, there has been a focus on using more abundant and less toxic 3d-transition metals like cobalt, manganese, iron, nickel, and copper as sustainable alternatives to precious metals. bohrium.com These newer methods often exhibit broad substrate scope and high functional group tolerance, making them attractive for the synthesis of complex molecules. bohrium.com

Multi-Component Reactions (MCRs) for Isoquinoline Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for generating molecular diversity.

Ugi/Pomeranz-Fritsch Reaction Sequences

A powerful MCR-based strategy for isoquinoline synthesis combines the Ugi four-component reaction with a subsequent Pomeranz-Fritsch cyclization. nih.govacs.org The Pomeranz-Fritsch reaction itself is a classic method for synthesizing isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.orgdrugfuture.com

In the Ugi/Pomeranz-Fritsch sequence, an aldehyde, an amine, a carboxylic acid, and an isocyanide react in the Ugi reaction to form an α-acylamino amide intermediate. nih.govacs.org If an aminoacetaldehyde diethyl acetal is used as the amine component, the Ugi product is primed for a subsequent acid-catalyzed Pomeranz-Fritsch cyclization to yield a substituted isoquinoline. nih.govacs.org This approach is highly modular, allowing for the rapid generation of diverse isoquinoline scaffolds by varying the four components of the Ugi reaction. nih.govacs.org For the synthesis of an analog of this compound, one could envision using a substituted benzaldehyde, aminoacetaldehyde diethyl acetal, an appropriate carboxylic acid, and an isocyanide, followed by the cyclization step.

Reaction SequenceKey ReactantsAcid Catalyst for CyclizationProduct ScaffoldsReference
Ugi / Pomeranz-FritschAldehyde, Aminoacetaldehyde diethyl acetal, Carboxylic acid, IsocyanideMethanesulfonic acid or H₂SO₄Substituted isoquinolines nih.govacs.org

This table outlines the Ugi/Pomeranz-Fritsch reaction sequence for isoquinoline synthesis.

Ugi/Schlittler-Müller Reaction Sequences

The synthesis of diverse isoquinoline scaffolds can be efficiently achieved through a combination of the Ugi four-component reaction (Ugi-4CR) followed by a cyclization step, such as the Schlittler-Müller modification of the Pomeranz-Fritsch reaction. nih.govnih.govacs.org This strategy offers a convergent and expedited route to complex molecular architectures from simple building blocks. nih.govnih.gov

The general sequence begins with the Ugi-4CR, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To construct an isoquinoline framework, an aminoacetaldehyde acetal is typically used as the amine component. The resulting Ugi adduct contains the necessary atoms to form the isoquinoline ring in a subsequent acid-catalyzed cyclization. nih.govacs.org

The Schlittler-Müller modification employs a benzylamine and a glyoxal acetal. drugfuture.com For the synthesis of a 3-methoxy-substituted isoquinoline, one would envision using a benzylamine with an appropriate substitution pattern and a glyoxal derivative that could lead to the desired methoxy group at the C3 position post-cyclization. The reaction is particularly effective with electron-rich aromatic amines, which facilitate the cyclization step. nih.govacs.org To achieve the specific target molecule, this compound, a synthetic design would involve a benzylamine precursor already bearing the precursor to the 5-amino group, which would then be methylated in a later step. The methoxy group at the C3 position would be derived from the components used in the Ugi/Schlittler-Müller sequence.

Researchers have successfully applied this Ugi post-cyclization strategy to create a variety of isoquinolines, carbolines, and other fused heterocyclic systems in moderate to good yields. nih.govnih.gov The versatility of the Ugi reaction allows for the introduction of a wide range of substituents by simply varying the four starting components. acs.org

Regioselective Strategies for Introducing Methoxy and N-methylamino Substituents

The precise placement of substituents on the isoquinoline core is critical for determining the molecule's chemical properties and biological activity. Regioselective strategies are therefore essential for the synthesis of specifically functionalized derivatives like this compound.

Introduction of the Methoxy Group at Position 3

The introduction of a methoxy group at the C3 position of the isoquinoline nucleus is a synthetic challenge that requires specific methodologies. While direct C-H activation and functionalization at this position can be difficult, strategies often involve building the ring with the methoxy group already incorporated or using a precursor that can be converted to a methoxy group. For instance, using appropriately substituted building blocks in ring-forming reactions like the Pomeranz-Fritsch or Bischler-Napieralski cyclizations can place a functional group at the desired position.

In the context of modern synthetic methods, rhodium-catalyzed C-H activation has been explored for functionalizing isoquinolones, though this has been demonstrated for C8-alkenylation. chemrxiv.org For the introduction of a methoxy group, one might consider a nucleophilic aromatic substitution (SNAr) on a 3-halo-isoquinoline precursor. This would require the synthesis of the halo-isoquinoline, which can be achieved through various means, followed by reaction with sodium methoxide. Another approach could involve the use of a 3-hydroxyisoquinoline (B109430) (isocarbostyril) intermediate, which could then be O-methylated using a reagent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Introduction of the N-methylamino Group at Position 5

The introduction of an amino group at the C5 position of the isoquinoline ring is often achieved through nucleophilic aromatic substitution or amination reactions. Electrophilic substitution reactions on the isoquinoline ring, such as nitration followed by reduction, typically direct to the C5 and C8 positions. youtube.com The subsequent reduction of the nitro group, for example using stannous chloride, yields the corresponding aminoquinoline. nih.gov

Once the 5-aminoisoquinoline (B16527) is obtained, N-methylation can be carried out using standard procedures. This can involve reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride, or direct alkylation with a methylating agent such as methyl iodide. Care must be taken to control the degree of methylation to favor the formation of the monomethylated product over the dimethylated analog.

Amination and Derivatization Approaches for Amine Introduction

Direct amination of the isoquinoline ring system can be accomplished through methods like the Chichibabin reaction, which typically introduces an amino group at the C1 position by reacting isoquinoline with sodium amide. youtube.comiust.ac.ir However, amination at other positions, including the benzene (B151609) ring portion, is also possible, particularly if the ring is activated by other substituents. iust.ac.ir

For instance, the presence of a nitro group can promote nucleophilic addition, enabling amination at positions ortho or para to the nitro group. nih.goviust.ac.ir Therefore, a synthetic strategy could involve the nitration of the isoquinoline core, which primarily occurs at C5 and C8, followed by a nucleophilic substitution of a different leaving group or a reduction of the nitro group itself to an amine. youtube.comiust.ac.ir Oxidative amination is another possibility for introducing amino groups onto the isoquinoline skeleton. iust.ac.ir Once the primary amine is in place at the C5 position, derivatization to the N-methylamino group can proceed as previously described.

Advanced Cyclization and Annulation Strategies

Modern organic synthesis has seen the development of powerful cyclization and annulation reactions that provide efficient access to the isoquinoline core. These methods often utilize transition-metal catalysis to construct the heterocyclic ring in a controlled manner.

Sequential Cyclization-Deoxygenation Reactions of 2-Alkynylbenzaldoximes

A novel and efficient strategy for synthesizing functionalized isoquinolines involves the sequential cyclization and deoxygenation of 2-alkynylbenzaldoximes. thieme-connect.comresearchgate.net This method begins with the synthesis of 2-alkynylbenzaldoximes from the corresponding 2-alkynylbenzaldehydes and hydroxylamine. thieme-connect.com

Goldberg-Ullmann-Type Coupling for Substituted Isoquinolines

The Goldberg and Ullmann reactions are classical copper-catalyzed cross-coupling methods for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, respectively. These reactions are pivotal in the synthesis of various N-aryl and O-aryl compounds, including substituted isoquinolines. The traditional Goldberg reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. wikipedia.orgnumberanalytics.com

A typical protocol for a Goldberg-type amination involves heating the aryl halide and the amine with a stoichiometric amount of copper powder or a copper(I) salt, often in a high-boiling polar solvent like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.org However, modern iterations of this reaction have seen significant improvements, including the use of catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. scispace.com These ligands, such as diamines and phenanthrolines, enhance the solubility and reactivity of the copper catalyst. wikipedia.orgscispace.com

For instance, a simple and efficient copper-catalyzed direct amination of ortho-functionalized haloarenes has been developed using sodium azide (B81097) as the amino source in ethanol. This method proceeds through a one-pot Ullmann-type coupling to form an azidoarene intermediate, which is then reduced to the corresponding aromatic amine. acs.org While this specific example does not directly yield an N-substituted isoquinoline, the principle can be adapted. The reaction of a halo-isoquinoline with an appropriate amine in the presence of a copper catalyst and a suitable ligand represents a direct application of the Goldberg-Ullmann-type coupling to access N-arylated isoquinolin-5-amines. The choice of ligand is crucial and can significantly impact the reaction's efficiency and substrate scope. For example, N,N-diethylsalicylamide has been used as a ligand to couple aryl bromides with primary amines under mild conditions. scispace.com

The general mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide in a metathesis reaction to form the desired C-N bond and a copper(I) halide. wikipedia.org

Table 1: Examples of Ligands Used in Copper-Catalyzed C-N Coupling Reactions

LigandSubstrate ScopeReference
PhenanthrolineAryl iodides and mono- or diarylamines scispace.com
Dimethylated phenanthrolineAryl iodides and amines scispace.com
Cyclohexane diamineArylated heterocycles (imidazoles, indoles, etc.) scispace.com
N,N-diethylsalicylamideAryl bromides and primary amines scispace.com

Aminomethylation/Hydrogenolysis as an Alternative to Direct Methylation

Direct methylation of certain positions on the isoquinoline ring can be challenging. An alternative two-step strategy involving aminomethylation followed by hydrogenolysis has been developed to introduce a methyl group at the C1 position of the isoquinoline core. beilstein-journals.orgnih.govnih.gov This method provides a viable route for the synthesis of compounds like 1-methylisoquinolines, which are valuable intermediates in the synthesis of various alkaloids. beilstein-journals.orgnih.gov

This synthetic strategy was exemplified in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. The process begins with the metalation of a protected isoquinoline precursor, 7-benzyloxy-6-methoxyisoquinoline, at the C1 position using a strong base like Knochel-Hauser base. The resulting organometallic intermediate is then quenched with Eschenmoser's salt ((dimethylaminomethyl)iodide) to introduce a dimethylaminomethyl group at the C1 position. beilstein-journals.orgnih.gov This aminomethylated intermediate is typically easier to purify than the product of direct methylation. nih.gov

The subsequent step involves the hydrogenolysis of the aminomethyl group to a methyl group. It has been observed that the tertiary benzylamine moiety can be resistant to hydrogenolysis. beilstein-journals.org To overcome this, the tertiary amine is quaternized with an alkylating agent, such as iodomethane, to form a quaternary ammonium salt. beilstein-journals.orgnih.gov These quaternary benzylammonium compounds undergo hydrogenolysis more readily. beilstein-journals.org The final hydrogenolysis step, often carried out under high pressure, cleaves the C-N bond of the quaternary ammonium salt, yielding the desired 1-methylisoquinoline. beilstein-journals.org In the case of the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, the hydrogenolysis also conveniently removed the O-benzyl protecting group. beilstein-journals.orgnih.gov

Scheme 1: Aminomethylation/Hydrogenolysis for the Synthesis of a 1-Methylisoquinoline Derivative

Adapted from Melzer, B. C., et al. (2018). nih.gov

This two-step approach offers a practical alternative to direct methylation, particularly when direct methylation proves to be low-yielding or results in difficult-to-separate mixtures. nih.gov

Visible Light-Mediated Organophoto-Redox Catalysis for Tetrahydroisoquinoline Derivatives

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. researchgate.netacs.orgnih.gov This methodology has been successfully applied to the synthesis and functionalization of tetrahydroisoquinoline derivatives. semanticscholar.orgdntb.gov.ua

One notable application is the generation of α-amino radicals from N-aryltetrahydroisoquinolines. semanticscholar.org In these reactions, a photosensitizer, such as [Ru(bpy)₃]Cl₂ or an iridium complex, absorbs visible light and initiates a single-electron transfer (SET) process. semanticscholar.org This SET process can lead to the formation of an iminium ion, which can then be trapped by a nucleophile.

A particularly innovative approach involves the visible-light photoredox-catalyzed formation of iminyl radicals directly from N-H bonds with the release of hydrogen gas. acs.org This method was utilized for the synthesis of various isoquinolines and related polyaromatic compounds at ambient temperature. The reaction employs a photosensitizer, such as Acr⁺-Mes ClO₄⁻, and a cobalt catalyst. acs.org Mechanistic studies suggest that the generated iminyl radical initiates a cascade reaction involving the formation of C-N and C-C bonds. acs.org

While many applications focus on the functionalization of the saturated tetrahydroisoquinoline ring, the principles of visible-light photoredox catalysis can be extended to the synthesis of the aromatic isoquinoline core itself. For example, the synthesis of isoquinolines from ketimines has been achieved using this approach. researchgate.net

The decarboxylative coupling of amino acid derivatives with various Michael acceptors under visible-light photoredox conditions also highlights the versatility of this method for C-C bond formation, a key step in the construction of complex molecules. nih.gov Although not a direct synthesis of the isoquinoline ring, this demonstrates the potential for creating precursors to substituted isoquinolines.

Table 2: Examples of Visible-Light Photoredox Catalyzed Reactions for Isoquinoline and Tetrahydroisoquinoline Synthesis

Reaction TypePhotocatalystKey IntermediateProduct TypeReference
Iminyl Radical Formation from N-H CleavageAcr⁺-Mes ClO₄⁻ / Cobalt CatalystIminyl RadicalIsoquinolines acs.org
Coupling of N-Aryltetrahydroisoquinolines with Michael Acceptors[Ru(bpy)₃]Cl₂ or Iridium Complexα-Amino RadicalFunctionalized Tetrahydroisoquinolines semanticscholar.org
Synthesis from KetiminesNot specifiedNot specifiedIsoquinolines researchgate.net
Decarboxylative Coupling of Aspartic/Glutamic Acid Derivatives[Ru(bpy)₃]Cl₂Carbon-centered radicalUnnatural chiral α-amino acids nih.gov

Oxidative Cyclization Protocols

Oxidative cyclization represents a powerful strategy for the construction of the isoquinoline and quinoline (B57606) ring systems. These methods often involve the formation of key C-C and C-N bonds in a single step from acyclic precursors, promoted by an oxidant.

One such approach is the iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes to produce polysubstituted quinolines. nih.gov In this reaction, the iron catalyst facilitates the in-situ oxidation of the alcohol or methyl arene to an aldehyde. This is followed by condensation with the 2-amino styrene (B11656) to form an imine, which then undergoes a radical cyclization and subsequent oxidative aromatization to yield the quinoline scaffold. nih.gov

Copper catalysts have also been employed in oxidative cyclization reactions. For instance, a copper-catalyzed radical methylation/C-H amination/oxidation cascade has been developed for the synthesis of quinazolinones. nih.gov In this process, dicumyl peroxide serves as both the oxidant and the methyl radical source. nih.gov Another copper-catalyzed tandem amino radical cyclization has been used to synthesize indolo-[2,1-a]isoquinoline tetracyclic skeletons, demonstrating the formation of both a C-C and a C-N bond in one pot. rsc.org

Furthermore, iodine-catalyzed oxidative cyclization of primary alcohols with o-aminobenzamides has been shown to produce quinazolinones, where DMSO acts as the oxidant. rsc.org

Palladium and copper co-catalyzed reactions also provide a route to isoquinolines. The coupling of terminal acetylenes with the tert-butylimines of o-iodobenzaldehydes, followed by a copper-catalyzed cyclization of the intermediate iminoalkyne, yields monosubstituted isoquinolines. acs.org This methodology was successfully applied in the total synthesis of the natural product decumbenine (B13408576) B. acs.org

These oxidative cyclization protocols offer diverse and efficient pathways to construct the core isoquinoline and related heterocyclic structures from readily available starting materials.

Enantioselective Synthetic Approaches for Chiral Isoquinoline Derivatives

The development of enantioselective methods for the synthesis of chiral isoquinoline derivatives, particularly 1-substituted tetrahydroisoquinolines, is of significant interest due to the prevalence of this structural motif in biologically active natural products and pharmaceuticals. rsc.orgnih.gov A variety of strategies have been established to introduce chirality at the C1 position. rsc.orgnih.govnih.govthieme-connect.com

One of the most common approaches is the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs). rsc.orgnih.gov This can be achieved through several methods:

Hydrogenation with a chiral catalyst: This is a widely used method where the C=N bond of the DHIQ is hydrogenated in the presence of a chiral transition metal catalyst, such as those based on iridium or rhodium, to yield the tetrahydroisoquinoline with high enantiomeric excess. rsc.orgnih.gov

Reduction with chiral hydride reagents: Chiral reducing agents can be employed to selectively reduce one face of the imine bond. nih.gov

Use of a chiral auxiliary: A chiral auxiliary can be attached to the nitrogen atom of the DHIQ. Subsequent reduction with an achiral hydride reducing agent leads to a diastereoselective addition, and the auxiliary can be removed later. nih.gov

Enzymatic catalysis: Enzymes can be used to catalyze the enantioselective reduction of DHIQs. nih.gov

Another important strategy is the intramolecular 1,3-chirality transfer reaction . In this approach, a chiral amino alcohol undergoes a cyclization reaction catalyzed by a Lewis acid, such as Bi(OTf)₃. nih.gov The chirality from the alcohol stereocenter is transferred to the newly formed C1 stereocenter of the tetrahydroisoquinoline. nih.gov

1,3-Dipolar cycloaddition reactions also provide a pathway to chiral tetrahydroisoquinolines. For example, the enantioselective cycloaddition of a nitrone with a vinyl ether in the presence of a chiral phosphoric acid can produce chiral isoxazolo[3,2-a]isoquinolines, which are precursors to 1-substituted tetrahydroisoquinolines. thieme-connect.com

Furthermore, intramolecular aryl radical cyclization has been used for the enantioselective synthesis of 1-substituted tetrahydroisoquinolines starting from L-Dopa methyl ester. researchgate.net

Table 3: Overview of Enantioselective Strategies for Chiral Isoquinoline Derivatives

StrategyKey TransformationCatalyst/ReagentProduct TypeReference(s)
Enantioselective ReductionHydrogenation of DHIQChiral Iridium or Rhodium Catalyst1-Substituted Tetrahydroisoquinoline rsc.orgnih.gov
1,3-Chirality TransferCyclization of Chiral Amino AlcoholBi(OTf)₃1-Substituted Tetrahydroisoquinoline nih.gov
1,3-Dipolar CycloadditionCycloaddition of Nitrone and Vinyl EtherChiral Phosphoric AcidIsoxazolo[3,2-a]isoquinoline thieme-connect.com
Aryl Radical CyclizationIntramolecular Cyclization of Bromoimidate EsterRadical Initiator1-Substituted Tetrahydroisoquinoline researchgate.net

These methods offer a powerful toolkit for the asymmetric synthesis of a wide range of structurally diverse and biologically relevant chiral isoquinoline derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy N Methylisoquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Methoxy-N-methylisoquinolin-5-amine, specific signals corresponding to the aromatic protons on the isoquinoline (B145761) core, the methoxy (B1213986) group, and the N-methyl group are expected.

The protons on the isoquinoline ring system will appear in the aromatic region, typically between δ 7.0 and 9.5 ppm. The exact chemical shifts are influenced by the electronic effects of the methoxy and N-methylamino substituents. The N-methyl group itself is particularly distinctive, expected to appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.2 and 2.6 ppm. youtube.com The three protons of the methoxy group will also produce a characteristic sharp singlet, typically found around δ 3.9 ± 0.3 ppm. The proton attached to the secondary amine nitrogen (N-H) may appear as a broad signal over a wide range and its presence can be confirmed by D₂O exchange, which causes the signal to disappear. youtube.com

Predicted ¹H NMR Data for this compound Note: The following data is predicted based on values for structurally similar compounds like 5-aminoisoquinoline (B16527) and N-methylaniline derivatives. chemicalbook.comnist.gov

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1~9.1Singlet-
H-4~7.0Singlet-
H-6~6.9Doublet~7-8
H-7~7.4Triplet~7-8
H-8~7.6Doublet~7-8
N-HVariable (e.g., ~4.3)Broad Singlet-
O-CH₃~3.9Singlet-
N-CH₃~2.9Singlet-

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides insight into its hybridization and chemical environment.

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbons of the isoquinoline core and the two methyl carbons. The carbons of the aromatic rings typically resonate between δ 100 and 160 ppm. The carbon atom bonded to the electron-donating methoxy group (C-3) would be shifted downfield significantly (to a higher ppm value), while the carbon of the methoxy group itself appears upfield, generally around δ 55-62 ppm. tsijournals.commdpi.comresearchgate.net The N-methyl carbon signal is expected in the range of δ 30-31 ppm. nist.gov

Predicted ¹³C NMR Data for this compound Note: The following data is predicted based on values for structurally similar compounds. nist.govtsijournals.comresearchgate.net

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~143
C-3~160
C-4~102
C-4a~129
C-5~145
C-6~104
C-7~129
C-8~119
C-8a~126
O-CH₃~55
N-CH₃~31

While this compound is an achiral molecule and therefore does not have stereoisomers, advanced NMR techniques are crucial for assessing its constitutional purity. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the structural assignments made from 1D spectra.

COSY would establish proton-proton couplings, confirming the connectivity of the aromatic protons on the benzo-fused ring (H-6, H-7, and H-8).

HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments for all C-H bonds.

HMBC is invaluable for identifying longer-range (2-3 bond) correlations. For instance, it could confirm the position of the substituents by showing correlations from the methoxy protons (O-CH₃) to the C-3 carbon and from the N-methyl protons (N-CH₃) to the C-5 carbon.

These 2D NMR experiments provide an unambiguous and definitive structural elucidation, ensuring that the synthesized molecule is the correct constitutional isomer and is free from impurities.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. As a secondary aromatic amine, a single, sharp N-H stretching vibration is expected in the region of 3350-3310 cm⁻¹. irphouse.com The C-N stretching vibrations for aromatic amines are typically strong and appear in the 1335-1250 cm⁻¹ region. irphouse.com The C-O stretching of the aryl ether (methoxy group) will show a strong, characteristic band, typically split into two, with an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. Aromatic C=C and C=N ring stretching vibrations are expected in the 1650-1450 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands for this compound Note: The following data is predicted based on established group frequencies. irphouse.com

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Aromatic Amine3350 - 3310Medium, Sharp
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium
C-H Stretch (Aliphatic)-CH₃2960 - 2850Medium
C=C / C=N StretchAromatic Rings1650 - 1450Medium-Strong
C-N StretchAromatic Amine1335 - 1250Strong
C-O Stretch (Asymmetric)Aryl Ether1275 - 1200Strong
C-O Stretch (Symmetric)Aryl Ether1075 - 1020Strong
N-H WagSecondary Amine910 - 665Strong, Broad

To achieve a more precise assignment of the vibrational frequencies, a correlation between the experimentally obtained FT-IR spectrum and a theoretically calculated spectrum is often performed. This involves using computational chemistry methods, such as Density Functional Theory (DFT), to calculate the harmonic vibrational frequencies of the molecule's optimized geometry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing essential information about a molecule's weight, structure, and purity.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously identifying a compound by providing its elemental composition. nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different chemical formulas. nih.gov

For this compound, the molecular formula is C₁₁H₁₂N₂O. bldpharm.combldpharm.com Using the exact masses of the most abundant isotopes (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915), the theoretical monoisotopic mass can be calculated with high precision. This measured accurate mass is a critical parameter for confirming the compound's identity in complex matrices and for distinguishing it from potential isomers. nih.gov The ability of HRMS to provide high mass accuracy and resolving power is a primary advantage in modern analytical chemistry. eurachem.org

Table 1: Theoretical Mass Calculation for this compound

Element Count Isotopic Mass (Da) Total Mass (Da)
Carbon (C) 11 12.000000 132.000000
Hydrogen (H) 12 1.007825 12.093900
Nitrogen (N) 2 14.003074 28.006148
Oxygen (O) 1 15.994915 15.994915

| Total | | Theoretical Mass | 188.094963 |

This is a theoretical calculation. Experimental values from HRMS analysis would be compared against this value to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. fishersci.com It is routinely used in pharmaceutical analysis to assess the purity of drug candidates and to separate them from synthesis-related impurities or degradation products. lcms.cz

In the analysis of this compound, an LC method, likely employing a reversed-phase column (e.g., C18), would be developed to separate the main compound from any starting materials, by-products, or degradants. fishersci.com The eluent from the LC column is introduced into the mass spectrometer, which serves as a highly specific and sensitive detector. By monitoring the m/z value corresponding to the protonated molecule [M+H]⁺ of the target compound (m/z 189.09), its retention time can be established, and its purity can be calculated by integrating the area of its chromatographic peak relative to the total ion chromatogram. This method is crucial for quality control and ensuring the integrity of the chemical substance. jfda-online.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a key technique for structural elucidation. In this method, the parent ion (precursor ion) of the compound, typically the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For isoquinoline alkaloids, fragmentation pathways are often characteristic of their core structure and substituents. nih.govresearchgate.net For this compound ([M+H]⁺ at m/z 189.1), characteristic fragmentation would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for N-methylated amines and methoxy groups, leading to a fragment ion. nih.govlibretexts.org

Loss of carbon monoxide (CO): Following the loss of a methyl radical from the methoxy group, a subsequent loss of CO is a plausible pathway. nih.gov

Loss of CH₃NH₂: Cleavage of the N-methylamino group could result in a significant fragment ion. researchgate.net

These fragmentation pathways provide strong evidence for the different functional groups and their connectivity within the molecule, allowing for confident structural confirmation. researchgate.net

Table 2: Proposed ESI-MS/MS Fragmentation for this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Description
189.1 •CH₃ 174.1 Loss of a methyl radical from the methoxy or N-methyl group. nih.gov
189.1 CH₃NH₂ 158.1 Loss of the methylamine (B109427) group. researchgate.net

Complementary Analytical Techniques for Structural Confirmation (e.g., Elemental Analysis)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. This data is then compared against the theoretical values calculated from the proposed molecular formula (C₁₁H₁₂N₂O for this compound). A close correlation between the experimentally found values and the calculated values offers strong evidence for the assigned structure and the purity of the sample.

Theoretical vs. Experimental Elemental Composition

For a definitive structural confirmation of this compound, the experimental results from elemental analysis would be expected to align closely with the theoretical percentages derived from its molecular formula.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0111132.1170.19
HydrogenH1.011212.126.42
NitrogenN14.01228.0214.88
OxygenO16.00116.008.50
Total 188.25 100.00

Note: This table presents the theoretical values. As of the latest search, specific experimental elemental analysis data for this compound has not been reported in publicly available scientific literature.

In a research context, a hypothetical experimental finding might look like the data presented in Table 2. The very small deviation between the "Found" and "Calculated" values would serve as a strong indicator of the successful synthesis of the target compound with a high degree of purity.

Table 2: Hypothetical Experimental Elemental Analysis Data

ElementCalculated (%)Found (%)Deviation (%)
C70.1970.15-0.04
H6.426.45+0.03
N14.8814.85-0.03

The congruence of data from elemental analysis with that from high-resolution mass spectrometry (which provides a highly accurate molecular weight) and NMR spectroscopy (which details the chemical environment of each atom) would collectively provide an unambiguous structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations of 3 Methoxy N Methylisoquinolin 5 Amine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No studies detailing the exploration of the potential energy surface of 3-Methoxy-N-methylisoquinolin-5-amine are currently available. Such an investigation would be crucial for understanding its conformational landscape and identifying the most stable geometric arrangements.

There are no published calculations of the vibrational frequencies for this compound. This type of analysis is essential for interpreting experimental spectroscopic data, such as from infrared (IR) and Raman spectroscopy, by assigning specific vibrational modes to observed absorption bands.

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This computational tool is invaluable for predicting sites of electrophilic and nucleophilic attack, thereby offering insights into the molecule's chemical reactivity.

The scientific literature lacks any reports on the elucidation of reaction mechanisms involving this compound using computational methods. DFT is a powerful tool for mapping reaction pathways and understanding the energetics of transition states and intermediates.

Similarly, no computational analyses of the chemical kinetics or thermodynamics of transformations involving this specific isoquinoline (B145761) derivative have been found. Such studies would provide quantitative data on reaction rates and the feasibility of chemical processes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Electronic Properties and Reactivity

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor researchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity nih.gov. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as it is more polarizable and can more readily engage in chemical reactions researchgate.netnih.gov.

For this compound, a Density Functional Theory (DFT) calculation, a common quantum chemical computation method dergipark.org.trnih.gov, would be used to determine the energies of these orbitals. The analysis would reveal the distribution of the HOMO and LUMO across the isoquinoline scaffold, the methoxy (B1213986) group, and the N-methylamine substituent. This distribution highlights the probable sites for electrophilic and nucleophilic attacks irjweb.com. For instance, regions of the molecule where the HOMO is concentrated would be susceptible to electrophilic attack, while regions with high LUMO density would be prone to nucleophilic attack.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

A hypothetical table of these calculated properties for this compound is presented below to illustrate the expected output of such an investigation.

Table 1: Illustrative Frontier Orbital Properties and Reactivity Descriptors for this compound Note: These values are hypothetical and serve for illustrative purposes only.

ParameterSymbolFormulaHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.20
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.65
Ionization PotentialI-EHOMO5.85
Electron AffinityA-ELUMO1.20
Electronegativityχ(I + A) / 23.525
Chemical Hardnessη(I - A) / 22.325
Chemical SoftnessS1 / η0.430
Electrophilicity Indexωχ² / 2η2.67

Molecular Modeling and Simulation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target.

For this compound, docking studies would be performed against a relevant protein target. Given that isoquinoline derivatives have shown a wide range of biological activities, including acting as inhibitors of apoptosis proteins (IAPs) nih.gov, a hypothetical docking study could target a protein from this family, such as XIAP.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function for each pose. The resulting score, often expressed as binding affinity (in kcal/mol), estimates the strength of the interaction, with lower (more negative) values indicating a more favorable binding nih.gov. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target Note: These values are hypothetical and serve for illustrative purposes only.

LigandProtein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
This compoundXIAP (BIR3 domain)-7.8Gly306, Glu314Hydrogen Bond
This compoundXIAP (BIR3 domain)Trp310, Tyr324Pi-Pi Stacking
This compoundXIAP (BIR3 domain)Leu307, Ala308Hydrophobic Interaction

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time nih.gov. MD simulations model the atomic movements of the system, providing insights into the stability and conformational changes of the complex in a simulated physiological environment.

Following a docking study of this compound with its target protein, the most promising docked pose would be subjected to an MD simulation. The simulation would track the trajectory of all atoms in the system over a period of nanoseconds. Key metrics analyzed from the simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible and rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, confirming the stability of key interactions identified in docking.

A stable ligand-protein complex in an MD simulation would lend greater confidence to the binding mode predicted by docking and suggest that this compound could be a stable inhibitor of the target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity nih.govmdpi.com. To develop a QSAR model involving this compound, one would first need a dataset of structurally related isoquinoline derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target.

For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure (e.g., molecular volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed biological activity nih.gov. A statistically robust QSAR model can identify the key molecular features that enhance or diminish activity.

The primary application of a validated QSAR model is to predict the biological activity of new, untested compounds researchgate.net. If a QSAR model were developed for a series of isoquinoline derivatives, it could be used to predict the activity of this compound without the need for initial synthesis and testing.

Furthermore, the model provides valuable insights for designing new, more potent analogs. By analyzing the QSAR equation, chemists can understand which structural modifications are likely to improve activity. For example, if the model showed that lower electronegativity and higher molecular volume are correlated with better activity, new derivatives of this compound could be designed with these features in mind nih.gov. Similarly, QSPR models correlate structural features with physicochemical properties (e.g., solubility, boiling point) rather than biological activity, allowing for the prediction of these properties for novel compounds.

Mechanistic Insights into Chemical Transformations Involving Methoxy and Amine Functionalities

Theoretical studies and computational modeling are powerful tools for elucidating the intricate mechanisms of chemical reactions. For a molecule like this compound, such investigations would provide crucial insights into how its distinct functional groups, the methoxy and N-methylamino moieties, participate in and influence chemical transformations. However, specific research on this compound is not currently available. In a broader context, the following sections outline the types of studies that would be necessary to understand its chemical behavior.

Studies on Nucleophilic Substitution Reactions (e.g., Methoxy Substitution by Amines)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic rings. In the case of this compound, the methoxy group could potentially act as a leaving group, being substituted by a nucleophilic amine.

Computational studies would typically involve density functional theory (DFT) calculations to model the reaction pathway. Key parameters that would be investigated include:

Activation Energy Barriers: Calculating the energy required to reach the transition state for the substitution reaction. A lower activation barrier would indicate a more facile reaction.

Transition State Geometries: Determining the three-dimensional structure of the high-energy transition state, which provides clues about the reaction mechanism.

Reaction Intermediates: Identifying any intermediate species, such as Meisenheimer complexes, that may be formed during the substitution process.

A hypothetical reaction coordinate diagram for a generic SNAr reaction is presented below.

Reaction StepDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials (this compound and a nucleophilic amine)0
Transition State 1Formation of the Meisenheimer complexΔG‡1
Meisenheimer ComplexIntermediate speciesΔGintermediate
Transition State 2Expulsion of the methoxy groupΔG‡2
ProductsThe substituted isoquinoline and methanolΔGreaction

This table represents a generalized model and the values are placeholders. Actual values would require specific computational studies.

Understanding Regioselectivity in Chemical Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, the presence of two directing groups (methoxy and N-methylamino) and the nitrogen atom within the isoquinoline ring makes predicting the outcome of reactions, such as electrophilic aromatic substitution, complex.

Computational approaches to understanding regioselectivity would involve:

Molecular Orbital Analysis: Examining the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites susceptible to electrophilic and nucleophilic attack, respectively.

Fukui Functions: Calculating these reactivity indices to provide a more quantitative measure of the local reactivity at each atomic site.

Electrostatic Potential Maps: Visualizing the electron-rich and electron-poor regions of the molecule to guide predictions of intermolecular interactions.

Without specific studies on this compound, any discussion on its reactivity remains speculative and based on analogies to related, but distinct, chemical systems. The scientific community awaits dedicated research to illuminate the specific chemical properties of this compound.

Derivatization Strategies for Analytical and Synthetic Applications of Isoquinoline 5 Amines

General Derivatization Methods for Amine-Containing Compounds

The primary or secondary amine group present in isoquinoline-5-amines is the principal target for derivatization. A variety of established methods for modifying amines can be employed to alter their physicochemical properties.

Acylation involves the reaction of an amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form an amide. researchgate.netrsc.org This process is widely used to increase the volatility of polar compounds for gas chromatography (GC) analysis and to introduce chromophores for enhanced UV detection in high-performance liquid chromatography (HPLC). researchgate.net The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. researchgate.net For instance, the acetylation of various amines can be achieved with high yields using acetic anhydride. researchgate.netnih.gov Acylated derivatives are often more stable than their silylated counterparts, particularly for primary amines. nih.gov

Table 1: General Conditions for Acylation of Amines

Parameter Condition Source
Reagents Acetic anhydride, Benzoyl chloride researchgate.net
Catalyst/Base Sodium bicarbonate, Pyridine (B92270) researchgate.netrsc.org
Solvent Aqueous media, Acetonitrile researchgate.netnih.gov

| Temperature | Room temperature to 120 °C | rsc.org |

The reaction of amines with carbon dioxide or its derivatives, such as chloroformates, leads to the formation of carbamates. rsc.orgnih.gov This derivatization is significant in both analytical and synthetic chemistry. For analytical purposes, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are employed to create fluorescent derivatives suitable for HPLC analysis. rsc.org The formation of carbamates can also be a consideration in biological systems, where the reversible reaction of amines with carbon dioxide can occur. nih.govacs.org The stability of the resulting carbamate can be influenced by pH. nih.gov

Table 2: Reagents for Carbamate Formation

Reagent Type Example Application Source
Chloroformates 9-fluorenylmethyl chloroformate (FMOC-Cl) HPLC derivatization thermofisher.com
Activated Carbamates 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) HPLC with fluorescence detection rsc.org

Primary amines react with aldehydes or ketones to form imines, commonly known as Schiff bases. iitk.ac.inbyjus.com This condensation reaction is reversible and acid-catalyzed, with the optimal pH for formation typically around 5. libretexts.org The formation of a Schiff base introduces a carbon-nitrogen double bond (azomethine group) into the molecule. byjus.comresearchgate.net These derivatives can be used in coordination chemistry and as intermediates for further chemical transformations. wikipedia.org In analytical chemistry, the formation of colored or fluorescent Schiff bases can be utilized for spectrophotometric or fluorometric quantification. iitk.ac.in

Table 3: Key Aspects of Schiff Base Formation

Factor Description Source
Reactants Primary amine and an aldehyde or ketone byjus.com
Catalyst Acid catalyst libretexts.org
Optimal pH Typically around 5 libretexts.org

| Key Intermediate | Hemiaminal (carbinolamine) | researchgate.net |

Silylation is a common derivatization technique, particularly for gas chromatography, that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This process increases the volatility and thermal stability of the analyte. researchgate.net A variety of silylating reagents are available, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which are effective for derivatizing amines. researchgate.netyoutube.com Silylation reactions are sensitive to moisture and typically require anhydrous conditions. researchgate.netnih.gov

Table 4: Common Silylating Reagents for Amines

Reagent Abbreviation Notes Source
N,O-bis(trimethylsilyl)acetamide BSA Strong silylating agent researchgate.net
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Strong silylating agent researchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Reported to be highly volatile youtube.com

Reagents for Enhanced Chromatographic Separation and Detection Sensitivity

To improve the analytical determination of isoquinoline-5-amines, specific derivatizing agents are used to enhance their chromatographic behavior and detection sensitivity.

Isothiocyanates are effective derivatizing agents for primary and secondary amines, forming thiourea (B124793) derivatives. rsc.org These derivatives often exhibit strong UV absorbance, facilitating their detection. rsc.org 3-Pyridyl isothiocyanate is a notable reagent in this class, valued for its reactivity with amines and the high detection sensitivity of the resulting derivatives in liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net The thiourea structure formed upon derivatization can be efficiently fragmented in tandem mass spectrometry, yielding characteristic product ions that aid in identification and quantification. nih.govresearchgate.net

Table 5: Properties of 3-Pyridyl Isothiocyanate

Property Value Source
Molecular Formula C₆H₄N₂S chembk.com
Molar Mass 136.17 g/mol chembk.com
Melting Point 106.5-108 °C chembk.com
Boiling Point 231-233 °C chembk.com

| Application | Derivatization reagent for LC/ESI-MS/MS | nih.govresearchgate.net |

Anthraquinone-2-carbonyl Chloride as a Chemiluminescence Tag

Anthraquinone-2-carbonyl chloride is a derivatizing reagent that can be used to introduce a chemiluminescent tag onto amine-containing compounds. nih.gov While its primary reported use is for the derivatization of alcohols to enhance electron affinity for mass spectrometry, the underlying principle of tagging for enhanced detection is relevant. nih.gov The anthraquinone (B42736) moiety, upon reaction with an amine, would form a stable amide linkage. The resulting derivative can then be detected using chemiluminescence, a process where light is emitted as a result of a chemical reaction. This method offers high sensitivity, making it suitable for trace-level analysis.

The reaction of anthraquinone-2-carbonyl chloride with an isoquinoline-5-amine would proceed as follows:

Reagent: Anthraquinone-2-carbonyl Chloride

Functional Group Targeted: Primary or secondary amine

Resulting Linkage: Amide bond

Detection Principle: Chemiluminescence

DMAQ (5-(dimethylamino)-1-carbohydrazide-isoquinoline) for LC-MS Quantification

While a direct reference for DMAQ (5-(dimethylamino)-1-carbohydrazide-isoquinoline) as a derivatization reagent for isoquinoline-5-amines was not found in the provided search results, the principles of using hydrazide-containing reagents for liquid chromatography-mass spectrometry (LC-MS) quantification are well-established. Reagents with a hydrazide group are often used to tag carbonyl compounds. However, for amines, derivatizing agents that enhance ionization efficiency are crucial for LC-MS analysis. nih.govcapes.gov.br

A comparable and widely used derivatization strategy for amines in LC-MS involves reagents like dansyl chloride, which significantly improves ionization efficiency and provides a stable tag for quantification. mdpi.com Similarly, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), marketed as the AccQ-Tag, are specifically designed for the analysis of primary and secondary amines by LC-MS, forming highly stable and fluorescent derivatives. nih.govwaters.comacs.org These reagents improve the chromatographic behavior and mass spectrometric detection of the analytes. acs.org

Fluorogenic and Chromogenic Reagents (e.g., Dansyl Chloride, FMOC)

Fluorogenic and chromogenic reagents are instrumental in enhancing the detectability of amines for techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV-Vis detection. sdiarticle4.comlibretexts.org

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines under slightly alkaline conditions to produce highly fluorescent sulfonamide derivatives. researchgate.netsdiarticle4.com The reaction can be slow, but the resulting derivatives are stable and can be readily detected. sdiarticle4.comnih.gov Dansyl chloride is versatile, and the derivatives are suitable for both fluorescence and UV detection, as well as for LC-MS analysis due to enhanced ionization. nih.govmdpi.com

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to form stable, fluorescent carbamate derivatives. researchgate.netsdiarticle4.com The reaction is rapid at room temperature in a buffered solution. sdiarticle4.com FMOC derivatives exhibit strong UV absorbance and fluorescence, making them suitable for sensitive detection. nih.govlibretexts.org

ReagentTarget GroupDetection MethodKey Features
Dansyl Chloride (DNS-Cl) Primary & Secondary AminesFluorescence, UV, LC-MSVersatile, stable derivatives, enhances ionization. sdiarticle4.comnih.govmdpi.com
FMOC-Cl Primary & Secondary AminesFluorescence, UVRapid reaction, highly fluorescent and UV-active derivatives. sdiarticle4.comnih.govlibretexts.org

Strategies for Introducing Signal Amplification Tags

Signal amplification is a key objective of derivatization, aiming to significantly increase the response of the analyte in a given detection system. This is achieved by introducing chromophores, fluorophores, or electroactive species into the analyte molecule. libretexts.org

Chromophores

A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum. By attaching a chromophore to an otherwise non-absorbing molecule like an isoquinoline-5-amine, it can be detected using UV-Vis spectrophotometry. libretexts.org Derivatization reagents for this purpose typically contain highly conjugated aromatic systems. libretexts.org

Examples of Chromophoric Reagents:

1-Fluoro-2,4-dinitrobenzene (FDNB): Reacts with primary and secondary amines. libretexts.org

4-N,N-Dimethylaminoazobenzene-4'-Sulfonyl Chloride (DABS-Cl): Reacts with primary and secondary amines. libretexts.org

Benzoyl Chloride: Reacts with primary and secondary amines. libretexts.orgnih.gov

The introduction of these groups allows for sensitive detection at wavelengths where the underivatized amine does not absorb. libretexts.org

Fluorophores

Fluorophores are molecules that, upon absorbing light at a specific wavelength, re-emit light at a longer wavelength. This phenomenon, known as fluorescence, provides a highly sensitive and selective detection method. researchgate.netlibretexts.org Many derivatizing agents for amines are designed to be fluorogenic, meaning the reagent itself is not fluorescent but becomes highly fluorescent upon reaction with the amine. nih.gov

Examples of Fluorophoric/Fluorogenic Reagents:

o-Phthalaldehyde (OPA): A classic fluorogenic reagent that reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. sdiarticle4.comlibretexts.org

2,3-Naphthalenedicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives with excellent stability. nih.govnih.gov

Dansyl Chloride (DNS-Cl) and FMOC-Cl: As previously mentioned, these reagents produce highly fluorescent derivatives. researchgate.netsdiarticle4.comnih.gov

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): Reacts with primary amines to form stable and fluorescent derivatives suitable for HPLC analysis. sigmaaldrich.com

ReagentExcitation (nm)Emission (nm)
OPA-derivatives ~340-350~450-455
FMOC-derivatives ~265~340
Dansyl-derivatives ~330-360~500-530
NDA-derivatives ~420~490

Note: Excitation and emission maxima can vary depending on the specific amine and solvent conditions.

Electroactive Species

Introducing an electroactive moiety into the structure of an isoquinoline-5-amine allows for its detection using electrochemical methods, such as amperometry or coulometry, coupled with HPLC. libretexts.org This approach can offer very high sensitivity and selectivity. The derivatizing reagent itself contains a group that is easily oxidized or reduced.

Examples of Electroactive Derivatization:

Ferrocene derivatives: Can be used to tag primary and secondary amines, introducing a readily oxidizable iron center. libretexts.org

Reagents creating quinone structures: The resulting derivatives can be electrochemically active.

This strategy is particularly useful for analyzing complex biological samples where high selectivity is required to distinguish the analyte from the matrix. libretexts.org

Ionizable Moieties

The introduction of ionizable moieties is a key derivatization strategy to improve the analytical characteristics of isoquinoline-5-amines, such as 3-Methoxy-N-methylisoquinolin-5-amine. The primary goal is to enhance the ionization efficiency of the target analyte, a critical factor for sensitive detection in mass spectrometry. rsc.orgnih.gov By attaching a group that is readily protonated or deprotonated, the analyte's response in techniques like electrospray ionization (ESI) can be significantly amplified. rsc.org

Aromatic amines, including the isoquinoline-5-amine scaffold, can be targeted for derivatization at the amine functional group. A variety of reagents are available for this purpose, each imparting a specific ionizable tag to the molecule. One of the most widely used reagents is Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) . nih.govnih.gov Dansyl chloride reacts with primary and secondary amines to form stable sulfonamides. nih.gov The resulting derivative incorporates a dimethylamino group, which has a high proton affinity, making it readily ionizable in the positive ion mode of ESI-MS. nih.govresearchgate.net This derivatization not only improves sensitivity but also increases the hydrophobicity of the molecule, which can enhance its retention on reversed-phase liquid chromatography columns. nih.govresearchgate.net

Another class of reagents includes those that introduce a permanently charged group, or a group that is charged over a wide pH range. For instance, reagents containing a quaternary ammonium (B1175870) group can be used to tag the amine, introducing a fixed positive charge. This ensures strong and consistent ionization regardless of the mobile phase pH.

The selection of the derivatizing reagent depends on several factors, including the specific nature of the isoquinoline-5-amine, the analytical platform being used, and the desired outcome of the analysis. For instance, in metabolomic studies where a broad range of amine-containing compounds are analyzed, a versatile reagent like Dansyl chloride is often preferred due to its robust reactivity and the significant enhancement in ionization it provides. nih.gov

The reaction conditions for derivatization, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization of the target isoquinoline-5-amine.

Application of Derivatization in Advanced Analytical Systems (e.g., LC-MS/MS)

The derivatization of isoquinoline-5-amines with ionizable moieties has profound implications for their analysis using advanced analytical systems like liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov However, the successful analysis of many compounds, including certain isoquinoline (B145761) alkaloids, can be hampered by poor ionization efficiency or inadequate chromatographic retention. nih.gov

Derivatization directly addresses these challenges. By introducing an easily ionizable group, the sensitivity of the LC-MS/MS analysis can be dramatically improved. nih.govnih.gov For a compound like this compound, which possesses a secondary amine, derivatization with a reagent like Dansyl chloride would yield a derivative with a significantly higher response in the ESI source. This allows for lower limits of detection (LOD) and quantification (LOQ), which is critical when analyzing trace levels of the compound in complex biological or environmental samples. nih.gov

Furthermore, derivatization enhances chromatographic performance. The increased hydrophobicity of the dansylated derivative, for example, leads to better retention on commonly used reversed-phase columns (e.g., C18). researchgate.net This improved retention helps to separate the analyte from other matrix components that might interfere with its detection, a phenomenon known as matrix effect. nih.gov

In the context of tandem mass spectrometry (MS/MS), derivatization can also influence the fragmentation pattern of the analyte. The derivatizing tag can introduce a predictable fragmentation pathway, often yielding a characteristic product ion that can be used for highly selective detection in Multiple Reaction Monitoring (MRM) mode. nih.gov This enhances the specificity and reliability of the analytical method.

The application of derivatization in LC-MS/MS is a well-established strategy in various fields, including metabolomics, pharmaceutical analysis, and environmental monitoring. nih.govresearchgate.net For the analysis of isoquinoline-5-amines, the derivatization process would typically involve the following steps:

Sample Preparation: Extraction of the analyte from the sample matrix.

Derivatization: Reaction of the extracted sample with the chosen derivatizing reagent (e.g., Dansyl chloride) under optimized conditions.

LC Separation: Injection of the derivatized sample into the LC system for separation.

MS/MS Detection: Detection of the derivatized analyte using the mass spectrometer, often in MRM mode for quantitative analysis.

By employing such a workflow, researchers can achieve robust, sensitive, and selective quantification of isoquinoline-5-amines like this compound in a variety of complex samples.

Structure Activity Relationship Sar Studies of 3 Methoxy N Methylisoquinolin 5 Amine Derivatives

Influence of Substituent Position and Chemical Nature on Reactivity and Interactivity

The methoxy (B1213986) group (-OCH₃) is a prevalent substituent in many biologically active compounds and approved drugs. nih.gov Its influence stems from a combination of steric and electronic effects. Positioned at C3 of the isoquinoline (B145761) ring, the methoxy group acts as a potent electron-donating group (EDG) through resonance (+M effect), while also exerting a weaker, electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom.

The dominant resonance effect increases the electron density of the aromatic π-system, which can modulate the molecule's reactivity and its interactions with biological targets. wikipedia.org The orientation of the methoxy group relative to the plane of the isoquinoline ring is also a critical factor. The dihedral angle of the methoxy group can significantly impact the redox potential and electronic properties of the molecule. nih.gov This modulation of electron density can influence the basicity of the isoquinoline nitrogen atom and affect hydrogen bonding capabilities, which are crucial for molecular recognition. researchgate.net For instance, the electron-donating nature of the methoxy group can enhance the binding affinity of isoquinoline derivatives to specific biological targets by favorably altering the electronic environment of the pharmacophore. nih.gov

The N-methylamino group (-NHCH₃) at the C5 position is another key functional group that profoundly impacts the molecule's behavior. This group can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons). nih.gov The ability to form these interactions is often essential for the specific binding of a ligand to its receptor or enzyme.

Rational Design of Analogues for Targeted Research

Rational drug design leverages SAR insights to systematically modify a lead compound, aiming to enhance desired properties while minimizing undesirable ones. For 3-Methoxy-N-methylisoquinolin-5-amine, this involves targeted modifications of the isoquinoline core, strategic placement of functional groups, and fine-tuning of physicochemical properties like lipophilicity.

Alterations could include:

Ring Expansion/Contraction: Changing the heterocyclic ring size would drastically alter the geometry and potentially reorient the key substituents, affecting target binding.

Saturation: Partial or full saturation of the aromatic system would disrupt the planarity and π-conjugation, leading to a more flexible, three-dimensional structure.

These modifications can influence how the molecule fits into a binding site and alter its fundamental electronic and photophysical behavior. mdpi.com

The introduction of additional substituents onto the isoquinoline ring is a common strategy to fine-tune molecular properties. The choice between an electron-donating group (EDG) and an electron-withdrawing group (EWG) depends on the specific research goal. studypug.comyoutube.com

Electron-Donating Groups (EDGs): Groups like additional methoxy (-OCH₃), hydroxyl (-OH), or amino (-NH₂) groups donate electron density to the aromatic ring. studypug.com This generally increases the nucleophilicity of the ring and can enhance binding to electron-deficient sites on a target protein. wikipedia.org Research on related benzamide-isoquinoline derivatives has shown that adding an electron-donating methoxy group can dramatically increase affinity and selectivity for certain receptors. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or haloalkanes (-CF₃) pull electron density from the aromatic ring. studypug.com This makes the ring less nucleophilic and can be used to decrease reactivity or alter binding to favor interactions with electron-rich pockets. In the same study on benzamide-isoquinolines, replacing an EDG with an EWG (a nitro group) was found to decrease the affinity for the target receptor, highlighting the sensitivity of molecular interactions to these electronic effects. nih.gov

The following table, based on data from related isoquinoline derivatives, illustrates the impact of substituents on biological activity.

Compound Substituent (Position) Electronic Nature Effect on σ2 Receptor Affinity
Derivative AMethoxy (para on benzamide)Electron-DonatingIncreased Affinity
Derivative BNitro (para on benzamide)Electron-WithdrawingDecreased Affinity

This table is illustrative, based on findings for benzamide-isoquinoline derivatives, to demonstrate the principles of electronic group effects. nih.gov

Lipophilicity, often expressed as logP, is a critical physicochemical parameter that affects a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The N-methyl group on the C5-amine already contributes to the lipophilicity of the parent compound. Further optimization can be achieved by systematically varying the length and branching of this alkyl group.

Increasing Chain Length: Replacing the methyl group with ethyl, propyl, or longer alkyl chains generally increases lipophilicity. This can enhance membrane permeability and may lead to stronger binding through hydrophobic interactions within a target's binding site.

Introducing Polar Groups: Conversely, introducing polar functional groups (e.g., hydroxyl, ether) onto the alkyl chain can decrease lipophilicity, which may improve aqueous solubility.

The goal is to achieve an optimal balance. While high lipophilicity can improve cell penetration, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific binding. This balance is often evaluated using parameters like Lipinski's Rule of Five, which provides guidelines for drug-like properties. nih.gov Studies on other isoquinoline alkaloids, such as berberine, have shown that modifying formulations to alter lipophilicity can significantly improve bioavailability. mdpi.com

Relationship between Structural Features and Vasodilatory Potential

While specific studies on the vasodilatory potential of this compound are not extensively documented, the broader class of isoquinoline derivatives is well-known for its effects on vascular smooth muscle. mdpi.combiomedpharmajournal.org Papaverine, a benzylisoquinoline alkaloid, is a classic example of a vasodilator that acts as a non-specific muscle relaxant. mdpi.com Research into various isoquinoline alkaloids has demonstrated their ability to induce vasorelaxation through multiple mechanisms, including the inhibition of Ca²⁺ influx through voltage-gated channels and modulation of intracellular calcium release. biomedpharmajournal.org

The vasodilatory effect of isoquinoline derivatives is highly dependent on their substitution patterns. For instance, studies on N²,N⁴-disubstituted quinazoline-2,4-diamines, which share structural similarities, have shown that vasodilation is influenced by the nature of the substituents. nih.gov The presence of certain functional groups can modulate the activity, with some compounds showing a loss of the nitric oxide (NO) mediated cyclic guanosine (B1672433) monophosphate (cGMP) pathway in endothelium-denuded vessels. nih.gov The vasorelaxant effect of some isoquinoline derivatives has been shown to be endothelium-dependent, involving the activation of histaminergic receptors or the NO/cGMP pathway. nih.govmdpi.com

The structural features that govern vasodilatory potential can be summarized in the following interactive table, based on general findings for related heterocyclic compounds.

Mechanistic Basis of Structure-Activity Relationships

To understand why certain structural modifications lead to enhanced or diminished activity, researchers employ a variety of theoretical and computational methods. These approaches provide a mechanistic rationale for the observed SAR.

Investigation of Donor-Acceptor Interactions and Redox Properties

The electronic nature of a molecule, particularly its ability to donate or accept electrons, is fundamental to its interaction with biological targets. In the context of isoquinoline derivatives, the fused pyridine (B92270) and benzene (B151609) rings create a complex electronic environment. gcwgandhinagar.comyoutube.com The nitrogen atom in the isoquinoline ring is basic and electron-withdrawing, influencing the reactivity of the entire structure. semanticscholar.orggcwgandhinagar.com

Studies on covalently linked donor-acceptor systems involving isoquinoline N-oxide as the acceptor have shown that photoinduced electron transfer can occur, leading to the formation of a charge-transfer state. nih.gov This highlights the capacity of the isoquinoline moiety to participate in redox processes. The electrochemical properties and redox potentials of isoquinoline derivatives are sensitive to substituents. nih.gov For example, research on isoquinoline 1-oxidoreductase has detailed the redox potentials of its internal electron transfer centers, demonstrating how the protein environment modulates the properties of the isoquinoline substrate. nih.gov The interaction between donor and acceptor moieties within a molecule can be fine-tuned by molecular insertion, which affects intermolecular interactions and can alter the material's properties. nih.gov This principle of donor-acceptor interaction is crucial in understanding how these molecules bind to their biological targets, which often involves the transfer of electron density. mdpi.com

Correlation of Global Reactivity Parameters with Activity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for quantifying the chemical reactivity of molecules. physchemres.orgdergipark.org.tr Global reactivity descriptors are parameters derived from these calculations that help predict a molecule's stability and reactivity. nih.govresearchgate.net

Key parameters include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons. ijarset.com

Molecular Hardness (η) and Softness (S): Hardness is the resistance to a change in electron distribution, while softness is the reciprocal of hardness. ijarset.com Hard molecules are generally less reactive, whereas soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. mdpi.com

These parameters are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. figshare.com Studies on various heterocyclic compounds have successfully correlated these descriptors with biological activity. physchemres.orgnih.gov For instance, a lower energy gap and higher electrophilicity index can be associated with increased biological interaction potential.

The following interactive table illustrates how these global reactivity parameters, calculated via DFT, can be interpreted to understand the potential activity of a compound.

Computational Modeling to Guide SAR Studies

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the rational design of new molecules and the interpretation of complex SAR data. nih.govnih.gov For isoquinoline derivatives, several computational techniques are employed.

Molecular docking is a widely used method to predict the binding orientation of a small molecule to its macromolecular target. nih.gov Docking studies on isoquinoline derivatives have helped to elucidate their binding modes within the active sites of enzymes like leucine (B10760876) aminopeptidase (B13392206) and HIV reverse transcriptase, explaining the observed inhibitory activities. nih.govnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govjapsonline.com By using molecular descriptors (which can include the global reactivity parameters mentioned above), QSAR models can predict the activity of novel, unsynthesized compounds. japsonline.com This approach accelerates the optimization process by prioritizing the synthesis of the most promising candidates. Recent QSAR studies on isoquinoline derivatives have successfully modeled their inhibitory activity against targets like aldo-keto reductase 1C3 (AKR1C3), providing insights into the structural requirements for potency. japsonline.com

These computational approaches, from DFT calculations of electronic properties to molecular docking and QSAR, provide a powerful framework for understanding the mechanistic basis of SAR and for guiding the design of new, more potent this compound derivatives for various therapeutic applications. nih.govjapsonline.com

Future Directions and Research Perspectives in Isoquinoline 5 Amine Chemistry

Development of Next-Generation Sustainable and Stereoselective Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that, while effective, often involve harsh reaction conditions, toxic reagents, and significant waste generation. The future of isoquinoline synthesis lies in the development of sustainable and stereoselective methodologies that align with the principles of green chemistry.

Sustainable Synthesis:

Recent advancements have focused on creating more environmentally friendly pathways to isoquinoline cores. These "green" approaches include the use of benign solvents, recyclable catalytic systems, and energy-efficient reaction conditions. For instance, transition-metal-catalyzed C-H activation and annulation reactions are emerging as powerful, atom-economical routes to construct the isoquinoline framework. Methodologies utilizing catalysts like rhodium(III) in biomass-derived ethanol represent a significant step towards greener synthesis. acs.org The development of solvent-free reactions and the use of biodegradable solvents like PEG-400 with recyclable catalysts (e.g., Ru(II)) further underscore the shift towards sustainability in isoquinoline synthesis. nih.gov

For a molecule like 3-Methoxy-N-methylisoquinolin-5-amine, future research could focus on developing a convergent synthetic strategy that incorporates these green principles. This might involve a one-pot reaction or a domino sequence that minimizes purification steps and reduces solvent usage. Microwave-assisted organic synthesis is another promising avenue that can significantly reduce reaction times and energy consumption. researchgate.net

Stereoselective Synthesis:

Many biologically active isoquinoline alkaloids possess chiral centers, making stereoselective synthesis a critical area of research. Future methodologies will likely focus on the development of catalytic asymmetric syntheses that can control the stereochemistry at specific positions of the isoquinoline ring. This includes the use of chiral auxiliaries derived from natural products, chiral ligands for transition metal catalysts, and organocatalysis. acs.org For derivatives of isoquinoline-5-amine, the introduction of chiral substituents on the amine or at other positions on the ring could lead to compounds with enhanced biological specificity. Asymmetric hydrogenation of prochiral precursors and catalytic asymmetric tandem reactions are powerful strategies that could be adapted for the stereoselective synthesis of complex isoquinoline-5-amine derivatives. acs.orgnih.gov

Synthetic Approach Key Features Potential Application to this compound Synthesis
Green Chemistry Use of benign solvents, recyclable catalysts, energy-efficient methods (e.g., microwave).Development of a one-pot synthesis from readily available starting materials, minimizing waste.
C-H Activation Atom-economical, direct functionalization of C-H bonds.Late-stage functionalization of the isoquinoline core to introduce diversity.
Stereoselective Catalysis Use of chiral catalysts (metal-based or organocatalysts) to control stereochemistry.Synthesis of enantiomerically pure derivatives with potentially distinct biological activities.
Flow Chemistry Continuous processing, improved safety and scalability.Safer and more efficient production of the target compound and its analogs.

Advancements in Integrated Spectroscopic and Computational Techniques for Comprehensive Structural Insights

The unambiguous determination of the structure of novel isoquinoline derivatives is paramount for understanding their properties and mechanism of action. Future research will increasingly rely on an integrated approach that combines advanced spectroscopic techniques with powerful computational methods for comprehensive structural elucidation.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will remain the cornerstones of structural analysis. For isoquinoline-5-amines, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for assigning the proton and carbon signals, especially in complex, substituted analogs. Anomalous NMR spectra, such as line broadening, have been observed in some dihydroisoquinolines and require careful interpretation. wikipedia.org High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of isoquinoline alkaloids, which can be characteristic for different structural classes. acs.org For instance, the fragmentation of methoxy (B1213986) and N-methyl groups would produce characteristic neutral losses that can aid in the identification of compounds like this compound. amerigoscientific.com

Computational Chemistry:

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for predicting and interpreting spectroscopic data. DFT calculations can be used to:

Predict NMR chemical shifts: This is invaluable for distinguishing between isomers and confirming structural assignments.

Simulate vibrational spectra (IR and Raman): Comparing calculated and experimental spectra can provide confidence in the proposed structure. rsc.org

Elucidate fragmentation mechanisms in mass spectrometry: By calculating the energies of different fragmentation pathways, computational chemistry can help to rationalize the observed mass spectra. acs.orgamerigoscientific.com

The integration of experimental data with computational models allows for a much more detailed and accurate understanding of the three-dimensional structure, electronic properties, and conformational dynamics of isoquinoline-5-amine derivatives.

Technique Application to this compound Data Generated
1D & 2D NMR Unambiguous assignment of proton and carbon signals.Chemical shifts, coupling constants, through-bond and through-space correlations.
HRMS & MS/MS Determination of elemental composition and fragmentation patterns.Accurate mass, fragment ion masses and relative abundances.
DFT Calculations Prediction of NMR spectra, vibrational frequencies, and stable conformers.Calculated chemical shifts, IR/Raman spectra, and optimized geometries.
Integrated Approach Corroboration of experimental data with theoretical models for confident structure elucidation.A comprehensive structural and electronic profile of the molecule.

Exploration of Novel Derivatization Reagents for Enhanced Analytical Performance and Expanded Applications

For the analysis of isoquinoline-5-amines in complex matrices, such as biological fluids or environmental samples, derivatization is often a necessary step to improve their analytical performance. Future research will focus on the development of novel derivatization reagents that offer higher sensitivity, selectivity, and stability.

The primary amine at the 5-position of the isoquinoline ring is a prime target for derivatization. A variety of reagents are available for amines, which can be broadly categorized based on the detection method:

For HPLC with UV-Vis or Fluorescence Detection: Reagents that introduce a chromophore or fluorophore can significantly enhance detection sensitivity. Commonly used reagents include dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA). acs.orgchemicalbook.com The development of new reagents with tailored absorption and emission wavelengths could allow for multiplexed analysis and improved selectivity. For this compound, derivatization of the primary amine would be the most straightforward approach.

For Gas Chromatography-Mass Spectrometry (GC-MS): To increase volatility and thermal stability for GC analysis, derivatization is essential. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are commonly used to derivatize primary amines. ijpsjournal.com Methoximation can be employed to protect carbonyl groups if they are present in more complex analogs. mdpi.comacs.org

The exploration of novel derivatization strategies could also expand the applications of isoquinoline-5-amines. For example, the introduction of specific functional groups through derivatization could enable their use in affinity chromatography or as probes for specific biological targets. The challenge lies in developing derivatization reactions that are rapid, quantitative, and produce stable derivatives with minimal byproducts.

Derivatization Reagent Target Functional Group Analytical Technique Advantage
Dansyl Chloride (DNS-Cl) Primary and secondary aminesHPLC-Fluorescence/UVHigh sensitivity, stable derivatives.
FMOC-Cl Primary and secondary aminesHPLC-Fluorescence/UVReacts under mild conditions.
o-Phthalaldehyde (OPA) Primary aminesHPLC-FluorescenceRapid reaction, highly fluorescent products.
MSTFA Primary amines, hydroxylsGC-MSIncreases volatility and thermal stability.

In-depth Mechanistic Structure-Activity Relationship Studies through Advanced Computational and Experimental Integration

Understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery and the development of new functional molecules. For isoquinoline-5-amines, future research will move towards in-depth mechanistic SAR studies that integrate advanced computational modeling with experimental validation.

Computational Approaches (QSAR and Molecular Docking):

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For a series of this compound analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to identify the key steric and electronic features that govern their activity. nih.gov

Molecular docking is another powerful computational tool that can predict the binding mode of a ligand within the active site of a biological target, such as an enzyme or receptor. nih.gov By docking a series of isoquinoline-5-amine derivatives, researchers can gain insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding and activity. This information can then be used to design new analogs with improved potency and selectivity.

Experimental Integration:

The predictions from computational models must be validated through experimental studies. This involves the synthesis of the designed analogs and their evaluation in relevant biological assays. High-throughput screening (HTS) can be used to rapidly assess the activity of a large number of compounds. acs.org The experimental data then feeds back into the computational models, allowing for their refinement and the design of the next generation of compounds in an iterative cycle. This integrated approach accelerates the optimization process and increases the likelihood of discovering novel and potent bioactive molecules.

For this compound, a hypothetical SAR study could involve modifying the substituents at the 3-, 5-, and N-positions and on the benzene (B151609) ring to probe the effects on a specific biological target. For example, varying the size and electronics of the group at the 3-position (currently a methoxy group) or altering the substitution on the N-methyl group could lead to significant changes in activity.

Potential for the Development of Advanced Chemical Probes and Materials Science Applications

The unique structural and electronic properties of the isoquinoline scaffold make it an attractive platform for the development of advanced chemical probes and novel materials.

Chemical Probes:

The inherent fluorescence of some isoquinoline derivatives makes them promising candidates for the development of fluorescent probes. nih.gov By functionalizing the isoquinoline-5-amine core with specific recognition moieties, it is possible to create probes that can selectively detect and image biologically important species such as metal ions, anions, or reactive oxygen species. rsc.org For instance, a derivative of this compound could be designed to exhibit a change in its fluorescence properties upon binding to a specific analyte, enabling its use in cellular imaging and diagnostics. The amino group at the 5-position provides a convenient handle for attaching such recognition units.

Materials Science:

Isoquinoline derivatives have also found applications in materials science. They can be used as building blocks for the synthesis of:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of certain isoquinolines make them suitable for use as emitters in OLEDs.

Conductive Polymers: Polymers incorporating the isoquinoline moiety may exhibit interesting electronic properties, with potential applications in organic electronics. amerigoscientific.com

Metal-Organic Frameworks (MOFs): The nitrogen atom in the isoquinoline ring can coordinate to metal ions, making these compounds suitable as ligands for the construction of MOFs. These porous materials have applications in gas storage, catalysis, and separation. amerigoscientific.com

Dyes and Pigments: The extended π-system of the isoquinoline ring can give rise to colored compounds, making them useful as dyes and pigments. chemicalbook.com

The specific substitution pattern of this compound, with its electron-donating methoxy and amino groups, could influence the electronic and photophysical properties of materials derived from it. Future research in this area will likely focus on the synthesis and characterization of novel isoquinoline-5-amine-based materials with tailored properties for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.